

# In-Depth Technical Guide: 2-Bromo-4-hydroxymethylpyridine

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## Compound of Interest

Compound Name: 2-Bromopyridine-4-methanol

Cat. No.: B057719

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-hydroxymethylpyridine (CAS No: 118289-16-0), a key heterocyclic building block in medicinal chemistry. It covers the compound's chemical and physical properties, detailed synthesis protocols, and its significant applications in the development of novel therapeutics, particularly as an intermediate for antitubercular agents and kinase inhibitors.

## Core Molecular Data and Physicochemical Properties

2-Bromo-4-hydroxymethylpyridine, also known as (2-bromopyridin-4-yl)methanol, is a substituted pyridine derivative. Its structure features a pyridine ring brominated at the 2-position, which is highly susceptible to various cross-coupling reactions, and a hydroxymethyl group at the 4-position that can be used for further functionalization.

Property	Value
CAS Number	118289-16-0
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrNO
Molecular Weight	188.02 g/mol
Appearance	White to brown solid/powder
Melting Point	58-61 °C
Boiling Point	316.6 °C at 760 mmHg
Density	1.668 g/cm <sup>3</sup>
Flash Point	145.3 °C
Refractive Index	1.598
InChI Key	IQNUGAFIKDRYRP-UHFFFAOYSA-N
SMILES	<chem>C1=C(NC(=C(C1)Br)C=C1)CO</chem>

## Synthesis and Experimental Protocols

The synthesis of 2-Bromo-4-hydroxymethylpyridine is critical for its use as a versatile intermediate. Below are detailed experimental protocols for its synthesis and a common subsequent reaction.

### Synthesis of 2-Bromo-4-hydroxymethylpyridine

A common method for the synthesis of 2-Bromo-4-hydroxymethylpyridine involves the reduction of the corresponding carboxylic acid.

Objective: To synthesize 2-Bromo-4-hydroxymethylpyridine from 2-bromo-4-pyridinecarboxylic acid.

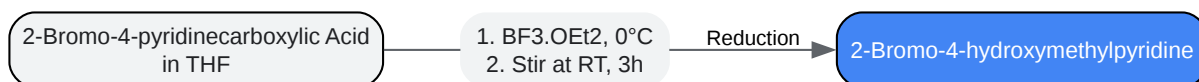
Materials:

- 2-bromo-4-pyridinecarboxylic acid

- Boron trifluoride etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ )
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Ice water
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-bromo-4-pyridinecarboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).
- Cooling: Cool the solution to 0 °C using an ice bath.
- Addition of Reducing Agent: Add boron trifluoride etherate (3.0 eq.) dropwise to the cooled solution while maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
- Work-up: Upon completion (monitored by TLC), carefully pour the reaction mixture into ice water.
- Extraction: Extract the aqueous layer with ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography.<sup>[1]</sup>



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Synthesis of 2-Bromo-4-hydroxymethylpyridine.

## Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 2-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

Objective: To perform a Suzuki-Miyaura coupling of 2-Bromo-4-hydroxymethylpyridine with an arylboronic acid.

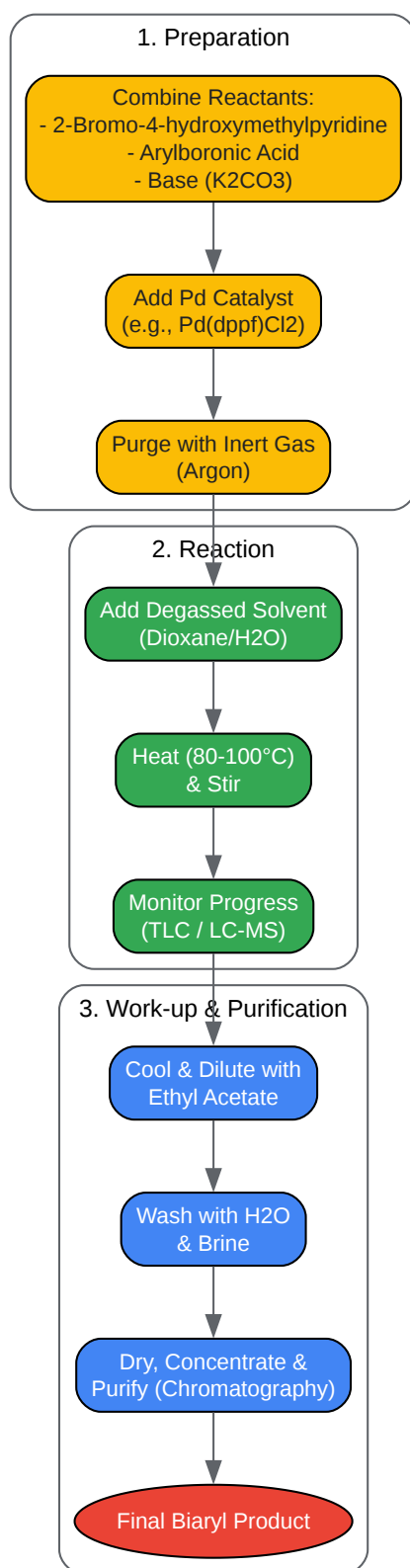
Materials:

- 2-Bromo-4-hydroxymethylpyridine (1.0 eq.)
- Arylboronic acid (1.2 eq.)
- Palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>, 3-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 eq.)
- Degassed solvent (e.g., 1,4-Dioxane/H<sub>2</sub>O, 4:1 mixture)
- Inert gas (Argon or Nitrogen)
- Schlenk flask or sealed reaction vial

Procedure:

- Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-4-hydroxymethylpyridine, the arylboronic acid, the palladium catalyst, and the base.
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
- Solvent Addition: Add the degassed solvent mixture via syringe.
- Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.



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Experimental workflow for Suzuki-Miyaura coupling.

## Applications in Drug Discovery

2-Bromo-4-hydroxymethylpyridine serves as a crucial starting material for the synthesis of complex molecules with significant biological activity.

### Antitubercular Agents: PA-824 (Pretomanid) Analogues

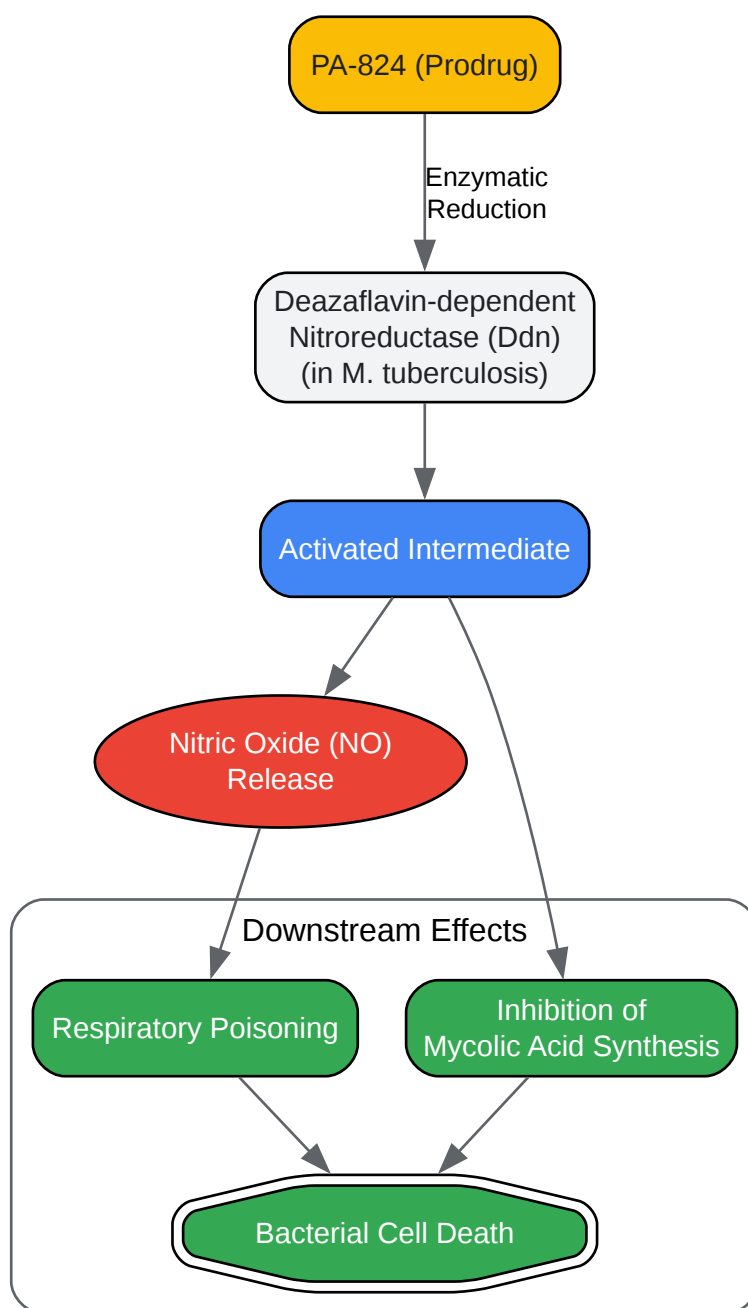
This building block is particularly valuable in the synthesis of aza- and diazabiphenyl analogues of the antitubercular drug Pretomanid (PA-824).[2] Pretomanid is a nitroimidazole-based compound effective against both replicating and non-replicating Mycobacterium tuberculosis.[3] The development of analogues aims to improve properties such as aqueous solubility and metabolic stability while retaining high efficacy.[4] The pyridine moiety, introduced via intermediates like 2-Bromo-4-hydroxymethylpyridine, can enhance solubility and pharmacokinetic profiles.[4]

#### Representative Biological Activity of PA-824 and Analogues

Compound	Target Organism	Activity Metric	Value (µM)
(S)-PA-824	Leishmania donovani (promastigotes)	EC <sub>50</sub>	0.9 ± 0.1
(S)-PA-824	Leishmania donovani (amastigotes)	EC <sub>50</sub>	4.9 ± 0.3
Biphenyl Analogue (General)	Mycobacterium tuberculosis	MIC	Varies
Aza-biphenyl Analogue (General)	Mycobacterium tuberculosis	MIC	Varies

(Data is representative for the class of compounds derived from nitroimidazole scaffolds and their analogues.)[1]

The mechanism of action for PA-824 involves reductive activation within the mycobacterial cell by a deazaflavin-dependent nitroreductase (Ddn). This process leads to the release of reactive nitrogen species, including nitric oxide (NO), which acts as a respiratory poison and inhibits mycolic acid biosynthesis, ultimately leading to cell death.



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Proposed mechanism of action for PA-824.



## Kinase Inhibitors

The substituted pyridine core is a "privileged scaffold" in medicinal chemistry for the development of kinase inhibitors. The bromine atom allows for the exploration of structure-activity relationships (SAR) by introducing various aryl and heteroaryl moieties via cross-coupling, targeting the ATP-binding site of kinases involved in diseases like cancer.

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## References

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